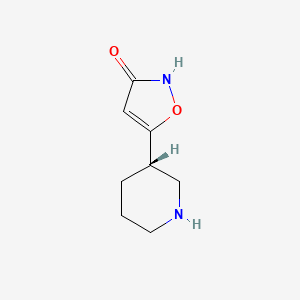
(S)-5-(Piperidin-3-yl)isoxazol-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(S)-5-(Piperidin-3-yl)isoxazol-3(2H)-one, also known as this compound, is a useful research compound. Its molecular formula is C8H12N2O2 and its molecular weight is 168.196. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
(S)-5-(Piperidin-3-yl)isoxazol-3(2H)-one is a compound of interest due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its synthesis, biological activity, and potential therapeutic applications based on various studies.
Synthesis of this compound
The synthesis of this compound typically involves the reaction of piperidine derivatives with isoxazole precursors under specific conditions to yield the desired product. This compound is characterized by the presence of a piperidine ring and an isoxazole moiety, which contribute to its biological properties.
Biological Activity Overview
The biological activities of this compound have been explored in several studies, indicating its potential as an antimicrobial, antiviral, and analgesic agent.
Antimicrobial Activity
Recent studies have demonstrated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, one study reported that derivatives showed promising antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL .
| Compound | Target Pathogen | MIC (mg/mL) |
|---|---|---|
| Compound A | Staphylococcus aureus | 0.0039 |
| Compound B | Escherichia coli | 0.025 |
Antiviral Activity
This compound has also been evaluated for its antiviral properties. One study highlighted its effectiveness against influenza virus H1N1, showing an IC50 value significantly lower than many standard antiviral agents .
| Virus | IC50 (µM) | Selectivity Index (SI) |
|---|---|---|
| Influenza H1N1 | 0.0027 | 3,663,901.03 |
| Herpes Simplex 1 | 0.0022 | 29,296,272.73 |
These findings suggest a high level of potency and selectivity against viral targets.
Analgesic Activity
In addition to its antimicrobial and antiviral effects, this compound has been investigated for analgesic properties. Some derivatives have shown significant pain relief in animal models, indicating potential applications in pain management therapies .
Case Study 1: Antiviral Efficacy
A recent study synthesized various isoxazole derivatives, including this compound, and tested them against several viruses. The results indicated that this compound exhibited strong antiviral activity with low cytotoxicity, making it a candidate for further development as an antiviral drug .
Case Study 2: Antimicrobial Properties
Another investigation focused on the antimicrobial efficacy of isoxazole derivatives, revealing that compounds structurally related to this compound had remarkable antibacterial effects against resistant strains of bacteria. The study emphasized the need for further exploration into their mechanisms of action and potential clinical applications .
Properties
IUPAC Name |
5-[(3S)-piperidin-3-yl]-1,2-oxazol-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2/c11-8-4-7(12-10-8)6-2-1-3-9-5-6/h4,6,9H,1-3,5H2,(H,10,11)/t6-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBNREPDCQNWPIU-LURJTMIESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C2=CC(=O)NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](CNC1)C2=CC(=O)NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














